N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide features a spiro[indoline-3,2'-thiazolidin] core substituted with two 3,4-dimethylphenyl groups and an acetamide moiety.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-17-9-11-21(13-19(17)3)29-25(32)15-30-24-8-6-5-7-23(24)28(27(30)34)31(26(33)16-35-28)22-12-10-18(2)20(4)14-22/h5-14H,15-16H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXUARXNBIHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing the 1,2,4-triazole moiety have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Table 1: Comparison of Anti-inflammatory Activities of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.84 | COX-2 inhibition |
| Compound B | 18.59 | Prostaglandin release inhibition |
| N-(3,4-dimethylphenyl)-2-(...) | TBD | TBD |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro studies. It has shown potential in modulating pathways associated with cancer progression, particularly the WNT/β-catenin pathway. In studies involving HEK293 cells, it demonstrated an effective reduction in DVL-GFP recruitment with an EC50 of approximately 0.74 µM .
Case Study: Anticancer Activity Assessment
In a recent study evaluating the anticancer effects of related compounds, the analogs were tested against various cancer cell lines. The most potent compound exhibited an EC50 of 0.49 µM against the WNT pathway . This highlights the potential of N-(3,4-dimethylphenyl)-2-(...) in cancer therapeutics.
Table 2: Anticancer Activity Data
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.49 ± 0.11 | Significant inhibition |
| Compound B | EU-1 | TBD | Moderate activity |
| N-(3,4-dimethylphenyl)-2-(...) | TBD | TBD | TBD |
The biological activity of N-(3,4-dimethylphenyl)-2-(...) is attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. For example:
- COX Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX), leading to reduced inflammation.
- WNT Pathway Modulation : By affecting β-catenin signaling, these compounds may alter cell proliferation and survival in cancerous tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide derivatives : Structural Differences: Replace the 3,4-dimethylphenyl groups with benzo[d]thiazol-thioether moieties. Compound 5d (with a bromophenyl substituent) showed the highest anti-inflammatory activity (IC₅₀ = 1.2 μM), while 5e (chlorophenyl) exhibited superior analgesic effects .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
- Structural Differences : Substitutes the spirocyclic core with a simpler thiazol-acetamide scaffold and dichlorophenyl groups.
- Impact : The dichlorophenyl groups introduce strong electronegativity, facilitating hydrogen bonding (N–H⋯N, R₂²(8) motif) and influencing crystal packing. This contrasts with the bulkier, hydrophobic 3,4-dimethylphenyl groups in the target compound, which may reduce polarity and alter solubility .
Physicochemical Properties
- Crystallography : The dichlorophenyl analogue forms inversion dimers via N–H⋯N bonds, whereas the dimethylphenyl groups in the target compound may induce steric hindrance, reducing hydrogen-bonding capacity and altering crystal morphology .
Data Table: Key Comparisons
Discussion
The target compound’s 3,4-dimethylphenyl substituents distinguish it from chloro- or heterocyclic-substituted analogues. While these groups may reduce polarity and hydrogen-bonding efficiency compared to dichlorophenyl derivatives , they could improve pharmacokinetic properties (e.g., bioavailability) due to increased lipophilicity. Further studies are needed to elucidate its exact biological profile and optimize substituents for target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
